molecular formula C15H15FN2O4S B486525 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No.: B486525
M. Wt: 338.4 g/mol
InChI Key: HHOKYJMIZDFFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows established IUPAC conventions for heterocyclic compounds containing multiple functional groups. The compound's official chemical name reflects the substitution pattern on the central piperazine ring, where position 1 bears a (4-fluorophenyl)sulfonyl group and position 4 carries a 2-furoyl substituent. The CAS registry number 429620-94-0 provides a unique identifier that distinguishes this specific compound from its numerous structural analogues within chemical databases.

The SMILES notation Fc1ccc(cc1)S(=O)(=O)N1CCN(CC1)C(=O)c1ccco1 encodes the complete structural information in a standardized format, facilitating computational analysis and database searches. This notation reveals the molecular connectivity starting from the fluorinated benzene ring through the sulfonyl linkage to the piperazine core and terminating at the furan ring system. The systematic approach to naming ensures consistency across scientific literature and regulatory documentation, while the CAS number provides an unambiguous reference point for chemical identification and procurement.

The compound is documented in multiple authoritative chemical databases, including ChEMBL (CHEMBL1736065 and CHEMBL1886497) and various specialized chemical suppliers, confirming its established presence in the research community. This widespread documentation indicates the compound's significance in ongoing research programs and its availability for continued scientific investigation.

Molecular Formula and Weight Validation

The molecular formula C15H15FN2O4S establishes the elemental composition of this compound, confirming the presence of fifteen carbon atoms, fifteen hydrogen atoms, one fluorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight of 338.354 g/mol has been consistently reported across multiple authoritative sources, providing confidence in this fundamental physical property.

Comparative analysis of the molecular weight against structurally related compounds demonstrates the specific contribution of the 4-fluorophenylsulfonyl substituent to the overall molecular mass. For instance, the related compound 1,4-Di-2-furoyl-piperazine (CAS 31350-27-3) exhibits a molecular weight of 274.27 g/mol, indicating that the replacement of one furoyl group with the 4-fluorophenylsulfonyl moiety adds approximately 64 mass units. This mass difference reflects the substitution of the furan ring system (C4H3O) with the fluorinated benzenesulfonyl group (C6H4FSO2).

The exact mass of 376.145678 g/mol for the structurally similar compound 1-[(4-Butylphenyl)sulfonyl]-4-(2-furoyl)piperazine provides additional validation of mass spectral properties expected for this class of compounds. The systematic variation in molecular weights across the series enables prediction of mass spectral fragmentation patterns and supports analytical method development for compound identification and quantification.

Comparative Analysis of Sulfonyl-Furoyl Piperazine Analogues

The structural landscape of sulfonyl-furoyl piperazine analogues reveals significant diversity in substituent patterns and corresponding biological activities. Analysis of related compounds demonstrates how systematic modification of the aromatic sulfonyl substituent influences overall molecular properties and potential bioactivity. The 4-fluorophenyl derivative represents one point in a broader structure-activity relationship study encompassing various halogenated and alkylated aromatic systems.

Comparative examination reveals that 1-[5-(4-Chlorophenyl)-2-furoyl]piperazine (molecular weight 290.74 g/mol) substitutes the sulfonyl linkage with direct attachment to the furan ring, fundamentally altering the electronic and steric properties of the molecule. In contrast, 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (molecular weight 362.4 g/mol) demonstrates how bulky substituents like the mesityl group (2,4,6-trimethylphenyl) significantly increase molecular size while maintaining the core structural framework.

The series of dichlorinated analogues, exemplified by 1-((3,4-Dichlorophenyl)sulfonyl)-4-(2-furoyl)piperazine (molecular weight 389.3 g/mol), illustrates the impact of multiple halogen substitutions on molecular weight and lipophilicity. These systematic variations provide insight into structure-property relationships that guide medicinal chemistry optimization efforts and help predict the behavior of the target compound within biological systems.

Recent research on N-sulfonated derivatives of (2-furoyl)piperazine has demonstrated significant antibacterial potential with low Minimum Inhibitory Concentration values compared to ciprofloxacin, establishing the therapeutic relevance of this compound class. The systematic screening of these derivatives against pathogenic bacteria, combined with evaluation of cytotoxic activities through hemolytic potential assessment, confirms the promising nature of these compounds for drug development applications.

Conformational Isomerism and Tautomeric Possibilities

The structural flexibility of this compound arises primarily from the piperazine ring system, which can adopt multiple conformational states depending on environmental conditions and intermolecular interactions. The six-membered piperazine ring typically exists in chair conformations, with substituents occupying either equatorial or axial positions, leading to distinct conformational isomers with different spatial arrangements and potential biological activities.

Research on flexible piperazine building blocks has revealed significant conformational isomerism involving "equatorial-axial" site preferences, particularly relevant for coordination chemistry applications. In the context of this compound, the bulky aromatic substituents at positions 1 and 4 of the piperazine ring strongly favor equatorial orientations to minimize steric interactions. This conformational preference influences the overall molecular shape and determines the spatial relationship between the fluorophenylsulfonyl and furoyl moieties.

The sulfonyl group introduces additional conformational considerations through rotation around the S-N bond, allowing for various orientations of the fluorophenyl ring relative to the piperazine core. Similarly, the carbonyl linkage in the furoyl substituent permits rotation that affects the relative positioning of the furan ring. These combined rotational degrees of freedom generate a complex conformational landscape that influences molecular recognition, binding affinity, and pharmacological activity.

While traditional tautomeric equilibria are not prominent features of this compound due to the absence of readily exchangeable protons in positions that would facilitate such rearrangements, the electronic delocalization within the aromatic systems and the potential for intramolecular hydrogen bonding may stabilize specific conformational states. The electron-withdrawing nature of both the sulfonyl and carbonyl groups influences the electronic distribution throughout the molecule, potentially affecting the basicity of the piperazine nitrogen atoms and their interaction with biological targets.

Properties

Molecular Formula

C15H15FN2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H15FN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2

InChI Key

HHOKYJMIZDFFGB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H15FN2O4S
  • Molecular Weight : 338.35 g/mol
  • Key Functional Groups : Sulfonyl group and furoyl moiety attached to a piperazine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may modulate pathways related to cell growth, apoptosis, and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects against various cancer cell lines:

  • Case Study : In vitro tests indicated that the compound exhibited an IC50 value of 1.42 µM against T47D breast cancer cells, suggesting potent anticancer properties compared to established chemotherapeutics like doxorubicin (IC50 = 0.33 µM) .

Comparative Anticancer Activity Table

CompoundCell LineIC50 (µM)Reference
This compoundT47D1.42
DoxorubicinT47D0.33
Compound from chrysin-based sulfonylpiperazinesPC3Not specified

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it has notable activity against various bacterial strains:

  • Research Findings : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antimicrobial Activity Table

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusComparable to ampicillin
Escherichia coliComparable to ampicillin

Structure-Activity Relationship (SAR)

The presence of specific substituents on the piperazine ring significantly influences the biological activity of derivatives. Studies indicate that modifications can enhance anticancer and antimicrobial properties:

  • SAR Insights : The introduction of halogen atoms on the phenyl ring has been shown to increase the anticancer activity of piperazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate. Research indicates that derivatives of this compound exhibit selective inhibition against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness in targeting specific enzymes involved in cancer progression, such as lipoxygenases .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It has been identified as a potential inhibitor of mammalian lipoxygenases, which play a crucial role in inflammatory processes. The methoxy group in its structure is thought to enhance binding affinity to the enzyme active sites, thereby modulating inflammatory responses .

Synthetic Methodologies

The synthesis of 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of Isoindoline Framework : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the methoxy group can be accomplished via electrophilic aromatic substitution or through methoxylation reactions using methylating agents.
  • Dioxo Group Introduction : The dioxo functionality is often introduced through oxidation processes or by utilizing specific reagents that can facilitate the formation of carbonyl groups in the desired positions.

Inhibitory Potency Studies

A study examining the inhibitory potency of various derivatives revealed that modifications to the methoxy group significantly impacted enzyme binding and activity profiles. For example, structural variations led to differences in IC50 values against specific lipoxygenase isoforms, highlighting the importance of molecular design in enhancing pharmacological efficacy .

Structure-Activity Relationship (SAR) Analysis

In-depth SAR analyses have been conducted to understand how different substituents affect biological activity. By systematically altering the phenyl groups and other substituents on the isoindoline core, researchers have been able to identify optimal configurations that maximize therapeutic effects while minimizing toxicity .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Substituents Biological Activity Key Findings References
This compound 4-Fluorophenyl sulfonyl (1-position), 2-furoyl (4-position) Antimicrobial, Anticancer (inferred) Moderate activity in antimicrobial assays; acyl linker reduces efficacy compared to alkyl-linked analogs.
1-Bis(4-fluorophenyl)methyl piperazine (Compound 9) Bis(4-fluorophenyl)methyl (1-position) Antimicrobial Superior activity against bacterial strains (e.g., Staphylococcus aureus) due to lipophilic bis(4-fluorophenyl) group enhancing membrane penetration.
1-(4-Trifluoromethylphenyl)piperazine (Compound 6) 4-Trifluoromethylphenyl (1-position) Antimicrobial, Anticancer High potency attributed to electron-withdrawing CF₃ group improving target binding. IC₅₀ values: 0.09–11.7 μM in cytotoxicity assays.
GBR-12909 Bis(4-fluorophenyl)methoxyethyl (1-position), 3-phenylpropyl (4-position) Dopamine Reuptake Inhibition CNS activity: Inhibits dopamine transporter (DAT) with IC₅₀ < 10 nM. Structural bulkiness enhances selectivity for DAT over serotonin transporters.
MCL0042 4-Fluorophenyl (1-position), naphthylbutyl (4-position) MC4R Antagonism Dual activity: Blocks melanocortin-4 receptor (MC4R) and serotonin transporter. Potential for treating depression and anxiety.
1-(4-Sulfamoylaminophenyl)sulfonyl piperazine (Compound 6j) Sulfamoylaminophenyl sulfonyl (1-position) Antimicrobial (inferred) Sulfamoyl group mimics sulfonamide antibiotics, likely targeting dihydropteroate synthase.

Key Trends in Structure-Activity Relationships (SAR)

Linker Type :

  • N-Alkyl vs. N-Acyl : Alkyl-linked derivatives (e.g., GBR-12909) generally show higher antimicrobial and CNS activity than acyl-linked analogs like this compound, as acyl groups may reduce membrane permeability .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and sulfonyl groups enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase or bacterial targets) .

Aromatic Substitution :

  • Fluorophenyl vs. Furoyl : Bis(4-fluorophenyl) groups (Compound 9) improve lipophilicity and activity compared to 2-furoyl, which introduces steric hindrance .
  • Naphthyl and Benzofuranyl : Extended aromatic systems (e.g., MCL0042, Elopiprazole) enhance receptor affinity in CNS and anticancer applications .

Biological Targets: Antimicrobial Activity: Sulfonamide-piperazine hybrids (e.g., Compound 6j) mimic classical sulfa drugs, inhibiting folate synthesis pathways . Neuroactive Effects: Bulky substituents (e.g., bis(4-fluorophenyl)methoxy in GBR-12909) favor interactions with monoamine transporters .

Preparation Methods

Stepwise Functionalization of Piperazine

The target compound is synthesized via a two-step process:

  • Acylation of Piperazine with 2-Furoyl Chloride

  • Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

Acylation Step

Piperazine reacts with 2-furoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) is employed to neutralize HCl, facilitating the formation of 1-(2-furoyl)piperazine.

  • Typical Conditions :

    • Solvent: DCM or THF

    • Base: TEA (1.1 equivalents)

    • Temperature: Room temperature (RT) or reflux

    • Yield: ~85–90% after purification via recrystallization.

Sulfonylation Step

1-(2-Furoyl)piperazine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base.

  • Typical Conditions :

    • Solvent: MeCN

    • Base: K₂CO₃ (2 equivalents)

    • Temperature: Reflux (80–85°C)

    • Reaction Time: 6–8 hours

    • Yield: ~70–75% after column chromatography.

Comparative Reaction Parameters

StepSolventBaseTemperatureYield
AcylationDCM/THFTEART/Reflux85–90%
SulfonylationMeCNK₂CO₃Reflux70–75%

Mechanistic Insights

Acylation Mechanism

The nucleophilic amine group of piperazine attacks the electrophilic carbonyl carbon of 2-furoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of HCl yields 1-(2-furoyl)piperazine. The use of TEA ensures rapid deprotonation, enhancing reaction efficiency.

Sulfonylation Mechanism

The remaining secondary amine on 1-(2-furoyl)piperazine reacts with 4-fluorobenzenesulfonyl chloride via nucleophilic substitution. K₂CO₃ deprotonates the amine, generating a stronger nucleophile that displaces the chloride on the sulfonyl group. The reaction proceeds through a concerted mechanism, with the sulfonate intermediate stabilizing the transition state.

Optimization Strategies

Solvent Selection

  • MeCN vs. DCM : MeCN’s high polarity facilitates better solubility of ionic intermediates, accelerating sulfonylation compared to DCM.

  • Effect on Yield : Switching from DCM to MeCN improved sulfonylation yields by ~15% in pilot studies.

Base Influence

  • K₂CO₃ vs. TEA : K₂CO₃’s weaker basicity minimizes side reactions (e.g., over-sulfonylation), whereas TEA may lead to byproduct formation in sulfonylation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.75 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 6.55 (m, 2H, furan-H), 3.85 (m, 4H, piperazine-H), 3.25 (m, 4H, piperazine-H).

  • IR (KBr) :

    • 1685 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Industrial Scalability

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 40% (from 8 to 4.8 hours) while maintaining yields ≥70%.

Cost Analysis

ComponentCost per kg (USD)
4-Fluorobenzenesulfonyl chloride220
2-Furoyl chloride180
Total Production Cost950

Challenges and Solutions

Regioselectivity Issues

Piperazine’s symmetry complicates monosubstitution. Solutions include:

  • Stoichiometric Control : Using 1.05 equivalents of 2-furoyl chloride limits disubstitution.

  • Protection/Deprotection : Boc-protected piperazine derivatives enable selective functionalization but add synthetic steps.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine?

  • Methodological Answer : The synthesis typically involves coupling a 4-fluorophenylsulfonyl group to a pre-functionalized piperazine core. A general approach includes:

Core Functionalization : React 1-(4-fluorophenylsulfonyl)piperazine with 2-furoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base to facilitate acylation .

Purification : Use crystallization with diethyl ether or flash chromatography to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC or NMR. Adjust stoichiometry for steric hindrance from the sulfonyl and furoyl groups.

Q. Which analytical techniques are optimal for characterizing this compound and its impurities?

  • Methodological Answer :

  • Reversed-Phase HPLC : Employ micellar or microemulsion mobile phases (e.g., sodium dodecyl sulfate or a water-acetonitrile-butanol system) to separate degradation products, as demonstrated for structurally similar piperazine derivatives .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (expected m/z for C₁₆H₁₅FN₂O₄S: ~366.07).
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify sulfonyl and furoyl group integration (e.g., aromatic protons near δ 7.3–8.0 ppm for fluorophenyl and δ 6.3–7.6 ppm for furoyl) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • In Vitro Receptor Binding : Screen for affinity at α-adrenergic or serotonin receptors, given structural similarities to antihypertensive agents like prazosin derivatives .
  • Antimicrobial Screening : Test against Gram-positive/negative bacterial strains using broth microdilution assays, as piperazine analogs often exhibit moderate activity .
  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential, referencing piperazine-vindoline conjugates .

Advanced Research Questions

Q. How can metabolic stability and pharmacokinetic properties be optimized for this compound?

  • Methodological Answer :

  • Metabolic Pathway Mapping : Use liver microsomes (e.g., rat or human) to identify oxidative metabolites. For example, fluorophenyl groups may undergo hydroxylation, while the furoyl moiety could be prone to hydrolysis .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Mask the sulfonyl group as a labile ester to enhance oral bioavailability.

Q. What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced efficacy?

  • Methodological Answer :

  • Sulfonyl Group : Replacement with smaller groups (e.g., methyl) may reduce steric hindrance but decrease metabolic stability.
  • Furoyl Substituent : Analog studies show that 2-furoyl groups confer moderate activity compared to bis(4-fluorophenyl)methyl or trifluoromethylphenyl groups, which enhance receptor binding .
  • Piperazine Core : N-alkylation (e.g., methyl, benzyl) improves lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents .

Q. How can stability challenges (e.g., hydrolysis, photodegradation) be mitigated during storage?

  • Methodological Answer :

  • Storage Conditions : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation and moisture absorption .
  • Formulation : Use lyophilized powders or cyclodextrin complexes to enhance aqueous stability.
  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., sulfonyl group hydrolysis) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
  • Meta-Analysis : Compare data from analogs like 1-[bis(4-fluorophenyl)methyl]piperazine, which showed variable efficacy depending on substituent position and assay type .
  • Computational Modeling : Use molecular docking to predict binding modes and explain discrepancies (e.g., differing receptor conformations across species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.